molecular formula C9H11NO2 B2758291 1-(6-Methoxy-2-methylpyridin-3-yl)ethanone CAS No. 1256785-42-8

1-(6-Methoxy-2-methylpyridin-3-yl)ethanone

Cat. No. B2758291
CAS RN: 1256785-42-8
M. Wt: 165.192
InChI Key: QONJJSVSMLGKFB-UHFFFAOYSA-N
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Description

“1-(6-Methoxy-2-methylpyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 1256785-42-8 . It has a molecular weight of 165.19 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The molecular structure of “1-(6-Methoxy-2-methylpyridin-3-yl)ethanone” is represented by the Inchi Code: 1S/C9H11NO2/c1-6-8(7(2)11)4-5-9(10-6)12-3/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula, which is C9H11NO2 .


Physical And Chemical Properties Analysis

“1-(6-Methoxy-2-methylpyridin-3-yl)ethanone” is a powder at room temperature . It has a molecular weight of 165.19 . For more detailed physical and chemical properties like melting point, boiling point, and density, it is recommended to refer to specific resources or databases dedicated to chemical properties.

Scientific Research Applications

Synthesis of Quinolinyl-Pyrazoles

“1-(6-Methoxy-2-methylpyridin-3-yl)ethanone” can be used in the synthesis of quinolinyl-pyrazoles . These compounds have been studied extensively due to their versatility in many significant fields and their distinctive interaction with cells . Pyrazole-appended quinoline was obtained by treating 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate .

Development of New Pharmaceuticals

The compound can be used in the development of new pharmaceuticals . For instance, it can be used to synthesize less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Production of Regorafenib Impurities

“1-(6-Methoxy-2-methylpyridin-3-yl)ethanone” can be used in the production of regorafenib impurities . Regorafenib is a medication used to treat certain types of cancer .

Production of Sorafenib Impurities

Similarly, this compound can be used in the production of sorafenib impurities . Sorafenib is a kinase inhibitor drug approved for the treatment of primary kidney cancer .

Chemical Research

“1-(6-Methoxy-2-methylpyridin-3-yl)ethanone” can be used in chemical research, particularly in the study of N-heterocycles . These novel heterocycles are designed and synthesized by chemists through new strategies .

Synthesis of Other Chemical Compounds

The compound can also be used in the synthesis of other chemical compounds . For instance, it can be used in the production of 1-(6-methylpyridin-3-yl)-2-[4­(methylsulfonyl)phenyl]ethanone .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-(6-methoxy-2-methylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-8(7(2)11)4-5-9(10-6)12-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONJJSVSMLGKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxy-2-methylpyridin-3-yl)ethanone

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